molecular formula C32H22F12N4S2 B3102266 N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] CAS No. 1416334-72-9

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

Cat. No.: B3102266
CAS No.: 1416334-72-9
M. Wt: 754.7 g/mol
InChI Key: IUKNKFBADHHIQJ-UIOOFZCWSA-N
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Description

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a useful research compound. Its molecular formula is C32H22F12N4S2 and its molecular weight is 754.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are substrates that can be activated and subsequently stabilized by explicit double hydrogen bonding . This includes carbonyls, nitroolefins, imines, and others .

Mode of Action

The compound, also known as Schreiner’s thiourea, acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the generation of iminyl radical intermediates from oxime esters . This process is facilitated by the compound’s ability to serve as a catalytic electron-donor species under blue light irradiation .

Pharmacokinetics

Its use as a pre-catalyst suggests that it may have a significant role in the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system .

Result of Action

The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This emphasizes the versatility of this approach.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, the compound’s ability to serve as a catalytic electron-donor species is enabled under blue light irradiation .

Biochemical Analysis

Biochemical Properties

N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] plays a crucial role in biochemical reactions due to its ability to form stable complexes with various enzymes and proteins. This compound interacts with biomolecules through hydrogen bonding and hydrophobic interactions, which stabilize the transition states of biochemical reactions. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, thereby modulating their activity and enhancing their stability .

Cellular Effects

The effects of N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can activate other enzymes by stabilizing their active conformations. These interactions lead to changes in gene expression and cellular responses, providing insights into the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, leading to cellular damage and adverse physiological responses. These findings underscore the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. It can influence the levels of key metabolites and modulate the activity of metabolic enzymes, thereby affecting overall cellular metabolism. These interactions are critical for understanding the compound’s role in cellular physiology and its potential therapeutic benefits .

Transport and Distribution

The transport and distribution of N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells. Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKNKFBADHHIQJ-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
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N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

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